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molecular formula C12H14O4 B8615813 3-(1-Hydroxy-4-methylpent-2-en-1-ylidene)-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 5169-81-3

3-(1-Hydroxy-4-methylpent-2-en-1-ylidene)-6-methyl-2H-pyran-2,4(3H)-dione

Cat. No. B8615813
M. Wt: 222.24 g/mol
InChI Key: RJJHLSTYKMSPHP-UHFFFAOYSA-N
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Patent
US06420569B1

Procedure details

To a mixture of 200 mg of 2, 3-dihydro-7-methyl-2-(1-methylethyl)-4H,5H-pyrano[4,3-b]pyran-4,5-dione and 10 ml of water, 200 mg of lithium hydroxide monohydrate were added and stirred at room temperature for 1 hour. After that, methylt-butyl ether and 3% hydrochloric acid were added to the reaction mixture. The separated organic layer was washed with saturated brine once, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 178 mg of 4-hydroxy-6-methyl-3-(4-methyl-2-pentenoyl)-2-pyrone.
Name
2, 3-dihydro-7-methyl-2-(1-methylethyl)-4H,5H-pyrano[4,3-b]pyran-4,5-dione
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:11][C:10](=[O:12])[C:9]2[C:8](=[O:13])[CH2:7][CH:6]([CH:14]([CH3:16])[CH3:15])[O:5][C:4]=2[CH:3]=1.O.O.[OH-].[Li+].Cl>COC(C)(C)C>[OH:5][C:4]1[CH:3]=[C:2]([CH3:1])[O:11][C:10](=[O:12])[C:9]=1[C:8](=[O:13])[CH:7]=[CH:6][CH:14]([CH3:15])[CH3:16] |f:2.3.4|

Inputs

Step One
Name
2, 3-dihydro-7-methyl-2-(1-methylethyl)-4H,5H-pyrano[4,3-b]pyran-4,5-dione
Quantity
200 mg
Type
reactant
Smiles
CC1=CC=2OC(CC(C2C(O1)=O)=O)C(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
lithium hydroxide monohydrate
Quantity
200 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
WASH
Type
WASH
Details
The separated organic layer was washed with saturated brine once
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C(OC(=C1)C)=O)C(C=CC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 178 mg
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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